molecular formula C18H18Cl2N4O3 B4118619 4-(3,4-dichlorobenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide

4-(3,4-dichlorobenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide

Cat. No.: B4118619
M. Wt: 409.3 g/mol
InChI Key: DQUPPFWLFDYSLB-UHFFFAOYSA-N
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Description

4-(3,4-dichlorobenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 3,4-dichlorobenzyl group and a 4-nitrophenyl group

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]-N-(4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N4O3/c19-16-6-1-13(11-17(16)20)12-22-7-9-23(10-8-22)18(25)21-14-2-4-15(5-3-14)24(26)27/h1-6,11H,7-10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUPPFWLFDYSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorobenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.

    Introduction of the 3,4-dichlorobenzyl group: This step involves the nucleophilic substitution reaction of the piperazine ring with 3,4-dichlorobenzyl chloride under basic conditions.

    Attachment of the 4-nitrophenyl group: This is usually done via an amide coupling reaction between the piperazine derivative and 4-nitrobenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorobenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Conversion to the corresponding alcohol or amine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-(3,4-dichlorobenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain receptors or enzymes.

    Materials Science: The compound can be used as a building block for the synthesis of polymers with specific properties.

    Biological Studies: It serves as a probe to study the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorobenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of these targets, inhibiting or modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dichlorobenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide
  • 4-(3,4-dichlorobenzyl)-N-(4-chlorophenyl)-1-piperazinecarboxamide

Uniqueness

4-(3,4-dichlorobenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide is unique due to the presence of both the 3,4-dichlorobenzyl and 4-nitrophenyl groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,4-dichlorobenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide
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